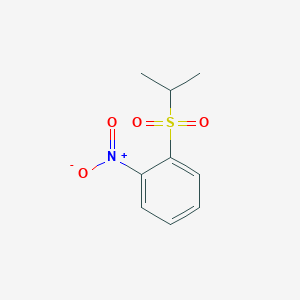

1-(Isopropylsulfonyl)-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-2-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFWDLQEEMHXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500690 | |

| Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70415-86-0 | |

| Record name | 1-[(1-Methylethyl)sulfonyl]-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70415-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isopropylsulfonyl)-2-nitrobenzene is a key chemical intermediate primarily utilized in the synthesis of pharmaceutical compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Its bifunctional nature, featuring both a nitro group and an isopropylsulfonyl group on a benzene ring, allows for a range of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 70415-86-0 | N/A |

| Molecular Formula | C₉H₁₁NO₄S | [1][2] |

| Molecular Weight | 229.25 g/mol | [3][4] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 59.5 °C | [3] |

| Boiling Point | 405.4 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the nitration of isopropylbenzene followed by the sulfonylation of the resulting nitro-isopropylbenzene intermediate.

Experimental Protocols

Step 1: Nitration of Isopropylbenzene

This electrophilic aromatic substitution reaction introduces a nitro group onto the isopropylbenzene ring. The isopropyl group is an ortho-, para-director.

-

Reagents:

-

Isopropylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methylene Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Distilled Water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture.

-

Dissolve isopropylbenzene in methylene chloride in a separate flask.

-

Slowly add the prepared nitrating mixture to the isopropylbenzene solution while maintaining a low temperature with the ice bath and stirring vigorously.

-

After the addition is complete, continue stirring the reaction mixture for a specified time to ensure complete reaction.

-

Upon completion, dilute the reaction mixture with methylene chloride.

-

Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution to neutralize and remove excess acid.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude nitro-isopropylbenzene product. The primary products will be a mixture of 2-nitro-isopropylbenzene and 4-nitro-isopropylbenzene.

-

Step 2: Sulfonylation of 2-Nitro-isopropylbenzene

-

General Procedure (Conceptual):

-

2-Nitro-isopropylbenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide.

-

The reaction temperature is carefully controlled to prevent side reactions.

-

Upon completion, the reaction mixture is quenched by pouring it onto ice.

-

The product, this compound, can then be isolated by filtration or extraction.

-

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals. The document details the primary synthetic routes, providing structured data and experimental protocols to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₉H₁₁NO₄S, is an important building block in organic synthesis. Its structure, featuring both a nitro group and an isopropylsulfonyl group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group for further functionalization.

Synthesis Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical routes include:

-

Nucleophilic Aromatic Substitution (SNAr) of a 2-Halonitrobenzene: This is a widely applicable method where a 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-fluoronitrobenzene) is reacted with a source of the isopropylsulfinate anion. The strong electron-withdrawing nitro group at the ortho position is crucial for activating the aryl halide towards nucleophilic attack.

-

Reaction of 2-Nitrobenzenesulfonyl Chloride with an Isopropyl Grignard Reagent: This approach involves the formation of the sulfone bond through the reaction of a sulfonyl chloride with an organomagnesium compound. This classic method is effective for creating carbon-sulfur bonds.

-

One-Pot Oxidation of Isopropyl 2-Nitrophenyl Sulfide: This industrially relevant method involves the initial formation of the sulfide by reacting a 2-halonitrobenzene with isopropyl mercaptan, followed by in-situ oxidation to the desired sulfone using an oxidizing agent like hydrogen peroxide.

This guide will focus on the first two methods, providing detailed experimental protocols and data.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic pathways.

| Parameter | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Grignard Reaction |

| Starting Materials | 2-Chloronitrobenzene, Sodium propane-2-sulfinate | 2-Nitrobenzenesulfonyl chloride, Isopropylmagnesium chloride |

| Key Reagents | DMF (solvent) | THF (solvent) |

| Reaction Temperature | 100 °C | -25 to -30 °C initially, then reflux |

| Reaction Time | 4 hours | ~1.5 hours for addition, then 30 min reflux |

| Typical Yield | High (exact percentage not specified in literature) | Moderate (55-60% for a related reaction) |

| Purification Method | Extraction and recrystallization | Filtration, concentration, and fractional distillation |

Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the established principles of SNAr reactions with activated aryl halides.

Materials:

-

2-Chloronitrobenzene

-

Sodium propane-2-sulfinate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloronitrobenzene (1.0 eq) in anhydrous DMF.

-

Add sodium propane-2-sulfinate (1.2 eq) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Pathway 2: Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of sulfones from sulfonyl chlorides and Grignard reagents.[1]

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Isopropylmagnesium chloride (as a solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask with a dropping funnel, reflux condenser, and a low-temperature thermometer

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Set up a three-necked round-bottom flask, flame-dried under an inert atmosphere (nitrogen or argon), equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a low-temperature thermometer.

-

Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF in the flask.

-

Cool the flask in a dry ice/acetone bath to between -25 °C and -30 °C.

-

Add the solution of isopropylmagnesium chloride (1.1 eq) in THF to the dropping funnel.

-

Add the Grignard reagent dropwise to the stirred solution of the sulfonyl chloride, maintaining the internal temperature between -25 °C and -30 °C. This addition typically takes about 1.5 hours.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and stir for 30 minutes.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the described synthesis pathways.

Caption: Synthesis of this compound via SNAr.

Caption: Synthesis of this compound via Grignard Reaction.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. Typical characterization data includes:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as a septet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and isopropyl carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (229.25 g/mol ).

-

Melting Point: A sharp melting point is indicative of high purity.

Safety Considerations

-

Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood.

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under anhydrous conditions and an inert atmosphere.

-

Solvents such as DMF and THF have their own specific hazards and should be handled according to their safety data sheets.

-

Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, should be worn at all times.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers should always consult relevant safety data and literature before undertaking any experimental work.

References

Physical and chemical properties of 1-(Isopropylsulfonyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] This document includes a summary of its properties, detailed experimental protocols for its synthesis, and a description of its key chemical reactions.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO₄S.[1] Its structure features a benzene ring substituted with a nitro group and an isopropylsulfonyl group at the ortho position. This substitution pattern significantly influences its reactivity, making it a valuable precursor in organic synthesis. The strong electron-withdrawing nature of both the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| CAS Number | 70415-86-0 | |

| Appearance | White to off-white solid | |

| Melting Point | 59.5 °C | [1][2] |

| Boiling Point | 405.4 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).[1] | [1] |

| SMILES | CC(C)S(=O)(=O)c1ccccc1--INVALID-LINK--[O-] | [1] |

| InChIKey | GBFWDLQEEMHXME-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons. The aromatic region will display complex splitting patterns due to the ortho-substitution.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group and the aromatic ring. The carbons attached to the electron-withdrawing sulfonyl and nitro groups will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Chemical Synthesis

A highly efficient one-pot synthesis method for this compound has been developed, which is particularly suitable for industrial-scale production due to its high yield and streamlined process.[1]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the reaction of o-fluoronitrobenzene with isopropyl mercaptan, followed by in-situ oxidation.

Materials:

-

o-Fluoronitrobenzene

-

Isopropyl mercaptan

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydride (or another suitable base)

-

Dimethylformamide (DMF)

-

Acetic acid

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of o-fluoronitrobenzene in DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Slowly add isopropyl mercaptan to the reaction mixture and stir at room temperature until the consumption of the starting material is confirmed by TLC.

-

Cool the reaction mixture to 0 °C and cautiously add a mixture of hydrogen peroxide and acetic acid dropwise.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound with a purity of >95%.[1] This method has been reported to achieve a yield of 84.5%.[1]

Synthesis Workflow Diagram:

Caption: One-pot synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate primarily utilized in the pharmaceutical industry. Its key reactions are centered around the transformation of the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation yields 2-(isopropylsulfonyl)aniline, a crucial building block.

-

Precursor to Ceritinib: The primary application of this compound is in the synthesis of Ceritinib.[1] After reduction of the nitro group, the resulting aniline derivative undergoes a series of reactions, including a key coupling step, to form the final active pharmaceutical ingredient.

-

Synthesis of Heterocycles: The amino derivative obtained from the reduction of this compound can be used in the synthesis of various heterocyclic compounds, such as benzimidazoles and indoles, which are important scaffolds in medicinal chemistry.[1]

-

Coupling Reactions: The amino derivative can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Logical Relationship of Key Reactions:

Caption: Chemical transformations and applications of this compound.

Safety and Handling

This guide provides a detailed overview of this compound for professionals in research and drug development. The information presented is intended to facilitate its synthesis, understanding of its chemical behavior, and its application in the development of new pharmaceuticals.

References

Spectroscopic and Synthetic Profile of 1-(Isopropylsulfonyl)-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the key organic intermediate, 1-(Isopropylsulfonyl)-2-nitrobenzene. This compound serves as a critical building block in the synthesis of various pharmaceutical agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses and a visual representation of its synthetic pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic and isopropyl protons. The strong electron-withdrawing nature of the nitro and sulfonyl groups significantly deshields the aromatic protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (ortho to -NO₂) | 8.0 - 8.2 | Multiplet |

| Aromatic (meta to -NO₂) | 7.4 - 7.6 | Multiplet |

| Isopropyl CH | Data not available | Septet |

| Isopropyl CH₃ | Data not available | Doublet |

¹³C NMR (Carbon-13 NMR)

Specific quantitative ¹³C NMR data for this compound was not available in the searched public domain resources. Analysis of structurally similar compounds, such as nitrobenzene, suggests that the carbon atoms in the aromatic ring would exhibit distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to the sulfonyl group and the carbon bearing the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups within the molecule. The most prominent absorption bands are associated with the nitro and sulfonyl groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1532 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Analysis Type | m/z Value | Interpretation |

| Molecular Ion Peak | 229 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the aromatic and aliphatic regions. For ¹³C NMR, a wider spectral width is used, and the acquisition is typically proton-decoupled to simplify the spectrum.

IR Spectroscopy

The IR spectrum of solid this compound is typically obtained using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the infrared beam is passed. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway

This compound is typically synthesized in a two-step process starting from isopropylbenzene (cumene). The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for this compound.

An In-depth Technical Guide to 1-(Isopropylsulfonyl)-2-nitrobenzene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] This document details the known chemical and physical properties, safety and handling procedures, and insights into its synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally related molecules, particularly nitrobenzene, to provide a robust framework for safe laboratory practices. Furthermore, this guide outlines general experimental pathways for its synthesis and subsequent use, and includes in silico predictions for its toxicological and pharmacokinetic profiles.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | [2] |

| Molecular Weight | 229.25 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from supplier information |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and diethyl ether. | Inferred from properties of nitrobenzene[3] |

| CAS Number | 70415-86-0 | [4] |

Safety and Handling

نظرًا لعدم توفر ورقة بيانات سلامة (SDS) محددة لمركب 1-(أيزوبروبيل سلفونيل)-2-نيتروبنزين، تستند احتياطات السلامة التالية إلى بيانات المركبات ذات الصلة هيكليًا، وخاصة النيتروبنزين. يجب توخي الحذر الشديد عند التعامل مع هذا المركب.

Hazard Identification

Based on the functional groups present (nitro and sulfonyl), this compound is anticipated to be a hazardous substance. The nitro group, in particular, is associated with toxicity.

Potential Hazards:

-

Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[5][6] The nitrobenzene moiety is known to be a potent methemoglobin former, which can lead to cyanosis, and may also affect the liver and kidneys.

-

Irritation: May cause skin and eye irritation upon contact.[7]

-

Carcinogenicity: Nitrobenzene is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Therefore, this compound should be handled as a potential carcinogen.

-

Environmental Hazards: Expected to be harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The recommended levels of protection are outlined below.

| Protection Level | Equipment |

| Level B/C | Recommended for handling significant quantities or when there is a risk of aerosol generation.[8] |

| Eye/Face Protection | Chemical safety goggles or a face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[10] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid material outside of a fume hood.[9][11] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

-

Handling:

-

All manipulations should be carried out in a well-ventilated chemical fume hood.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

Use spark-proof tools and avoid sources of ignition as nitro compounds can be combustible.[13]

-

Ground all equipment when transferring the material to prevent static discharge.[13]

-

-

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[6][11]

-

Specific Hazards: Combustion may produce toxic oxides of nitrogen and sulfur.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see section 2.2). Avoid breathing dust and contact with the spilled material.[5]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[13] For large spills, dike the area to prevent spreading.[14] Do not allow the material to enter drains or waterways.[5][10]

Experimental Protocols

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. The following sections outline general experimental approaches for its synthesis and use.

Synthesis of this compound

Detailed, step-by-step protocols for the synthesis of this specific compound are not widely published. However, the general synthetic strategies involve either the nitration of an isopropylsulfonylbenzene precursor or the sulfonylation of a nitrobenzene derivative.

General Synthetic Workflow:

Caption: General synthetic pathways to this compound.

Note: The nitration of isopropylsulfonylbenzene would likely yield a mixture of ortho and para isomers, requiring purification. The sulfonylation route via nucleophilic aromatic substitution on a 2-halonitrobenzene offers potentially better regioselectivity.

Purification

Purification of the final product is typically achieved through standard laboratory techniques.

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility profile of the product and impurities.

-

Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities. The eluent system would need to be optimized based on the polarity of the compounds.

Use in the Synthesis of Ceritinib

This compound is a crucial intermediate in the synthesis of the ALK inhibitor, ceritinib. The synthesis involves the reduction of the nitro group to an amine, followed by a series of coupling reactions.

Workflow for Ceritinib Synthesis Intermediate:

Caption: Key transformation of this compound in ceritinib synthesis.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence from in vitro or in vivo studies detailing the specific biological activity or interaction with signaling pathways of this compound itself. Its primary significance in a biological context is as a precursor to ceritinib, a potent ALK inhibitor.

Logical Relationship to Ceritinib's Activity:

Caption: Relationship of this compound to the therapeutic action of ceritinib.

In Silico Predicted Toxicological and ADME Properties

In the absence of experimental data, computational (in silico) methods can provide valuable predictions for the toxicological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions are useful for early-stage risk assessment.

Predicted Toxicological Profile (General Class Effects):

| Endpoint | Predicted Outcome | Basis of Prediction |

| Mutagenicity (Ames Test) | Potentially mutagenic | Nitroaromatic compounds are often positive in Ames assays. |

| Hepatotoxicity | Potential for liver toxicity | A known effect of nitrobenzene. |

| Carcinogenicity | Possible carcinogen | Based on the carcinogenicity of nitrobenzene. |

| Acute Oral Toxicity | Likely toxic (LD50 in the range of other nitrobenzenes) | Structure-activity relationships with known toxic nitroaromatics.[11] |

Predicted ADME Properties:

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| LogP (Lipophilicity) | Moderately lipophilic | May have good membrane permeability. |

| Aqueous Solubility | Low | May present challenges for formulation. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The lipophilicity may allow for some BBB penetration. |

| Metabolism | Likely metabolized by nitroreduction and oxidation pathways. | The metabolites may have their own toxicological profiles. |

| CYP450 Inhibition | Potential for inhibition of cytochrome P450 enzymes. | Could lead to drug-drug interactions. |

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. While specific safety and experimental data are limited, a cautious approach based on the known hazards of structurally similar nitroaromatic compounds is essential for its safe handling. This guide provides a framework for researchers and drug development professionals to work with this compound responsibly. Further experimental studies are needed to fully characterize its physical, chemical, and toxicological properties.

References

- 1. instem.com [instem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 4. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. jpionline.org [jpionline.org]

- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 13. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 14. The effect of nitrobenzene on antioxidative enzyme activity and DNA damage in tobacco seedling leaf cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the nitro group in 1-(Isopropylsulfonyl)-2-nitrobenzene

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-(Isopropylsulfonyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its chemical architecture, featuring two potent electron-withdrawing groups—a nitro group and an isopropylsulfonyl group—on an aromatic ring, dictates its unique reactivity profile. This document provides a comprehensive technical overview of the reactivity centered on the nitro group of this molecule. It covers its synthesis, the principal reactions such as reduction and its role in activating the benzene ring for nucleophilic aromatic substitution (SNAr), and its application as a key building block in the synthesis of targeted therapeutics like the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This guide consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as an essential resource for professionals in chemical research and drug development.

Introduction

This compound (CAS No. 70415-86-0) is an organic compound characterized by a benzene ring substituted with a nitro group and an isopropylsulfonyl group at the 1 and 2 positions, respectively.[1][2] Both substituents are strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring and defines the molecule's chemical behavior. The nitro group, in particular, is a versatile functional group that can be chemically transformed or can activate the molecule for other reactions.[3][4] Its primary utility is as a precursor in multi-step syntheses, most notably in the production of the anticancer drug Ceritinib, where the transformation of the nitro group into an amine is a pivotal step.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 70415-86-0 | [5] |

| Molecular Formula | C9H11NO4S | [5] |

| Molecular Weight | 229.25 g/mol | [5][6] |

| Melting Point | 59.5 °C | [6] |

| Boiling Point | 405.4 ± 37.0 °C (Predicted) | [6][7] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6][7] |

| Appearance | Not specified (typically a solid at room temp.) | |

| SMILES | O=--INVALID-LINK--[O-] | [5] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the introduction of the nitro and isopropylsulfonyl groups onto a benzene ring.

General Synthesis Workflow

The common synthetic strategies involve either the nitration of an existing sulfonyl-substituted benzene or the sulfonylation of a nitro-substituted benzene.[1] A generalized workflow is depicted below.

Caption: General synthetic pathways to this compound.

Experimental Protocol: Halogenation-Sulfonylation Sequence

An alternative and often more regioselective method involves a sequential halogenation-sulfonylation reaction.[1] This approach offers greater control over the substitution patterns.

Protocol:

-

Halogenation: A suitable nitrobenzene derivative (e.g., 1-chloro-2-nitrobenzene) is selected as the starting material.

-

Nucleophilic Displacement: The halogenated nitrobenzene is reacted with a sulfonylating agent, such as sodium isopropylsulfinate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The final product is purified using techniques like recrystallization or column chromatography.[1]

Reactivity of the Nitro Group

The reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents. The nitro group itself is the primary site for chemical transformation, most commonly reduction.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amino group (-NH₂) is the most significant reaction for this molecule, as it generates 2-(isopropylsulfonyl)aniline, a key precursor for further functionalization.[1][8] This transformation is a classic reaction in organic chemistry with numerous established protocols.[9]

Caption: Reduction of the nitro group to form a primary amine.

Common Reduction Methods and Conditions

| Reducing Agent | Conditions | Selectivity/Notes | Reference(s) |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel catalyst, in a solvent like Ethanol or Ethyl Acetate. | Highly efficient for both aromatic and aliphatic nitro groups. May affect other reducible functional groups. Raney Nickel is preferred if dehalogenation is a concern on other parts of a molecule. | [10] |

| Iron (Fe) in Acid | Iron powder in the presence of a protic acid like acetic acid (AcOH) or hydrochloric acid (HCl), typically heated. | A mild and cost-effective method that tolerates many other functional groups. | [9][10] |

| Tin(II) Chloride (SnCl₂) | SnCl₂ in concentrated HCl, often used for selective reductions. | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. | [8][10] |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution. | A useful alternative when hydrogenation or strongly acidic conditions are not suitable. | [8] |

Experimental Protocol: Reduction using Iron and Acetic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and a solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add iron powder (typically 3-5 equivalents) to the solution. Heat the mixture to reflux.

-

Reaction: Slowly add acetic acid or aqueous HCl to the refluxing mixture. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. The crude amine can be purified by chromatography or recrystallization.[10]

Role in Nucleophilic Aromatic Substitution (SNAr)

While the nitro group itself is typically not the leaving group, its powerful electron-withdrawing effect, in conjunction with the adjacent isopropylsulfonyl group, strongly activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr).[11][12] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring, particularly when they are positioned ortho or para to the leaving group.[13][14]

In a molecule like 1-chloro-4-(isopropylsulfonyl)-2-nitrobenzene, the chlorine atom can be readily displaced by nucleophiles because the nitro and sulfonyl groups can stabilize the intermediate via resonance.[15]

Caption: Role of the nitro group in stabilizing the SNAr intermediate.

The stabilization occurs because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, a stabilizing effect that is not possible if the activating group is in the meta position.[14][16]

Application in Drug Development: Synthesis of Ceritinib

The primary industrial application of this compound is as a key starting material in the synthesis of Ceritinib (LDK378), an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[1]

The synthetic pathway to Ceritinib leverages the reactivity of the nitro group. The process involves the reduction of the nitro group to an amine, which then participates in a subsequent coupling reaction (e.g., an Ullmann coupling) to build the core structure of the drug.[1]

Caption: Workflow for the synthesis of Ceritinib from this compound.

This application underscores the importance of understanding and controlling the reactivity of the nitro group in this specific molecular context for the efficient and scalable production of vital pharmaceuticals.

Conclusion

The reactivity of the nitro group in this compound is central to its utility in organic synthesis. Its facile reduction to a primary amine provides a critical handle for constructing more complex molecules, a feature expertly exploited in the pharmaceutical industry for the synthesis of drugs like Ceritinib. Furthermore, the strong electron-withdrawing properties of the nitro group, enhanced by the adjacent sulfonyl group, activate the aromatic ring, making it susceptible to nucleophilic attack. This detailed understanding of its reactivity allows chemists to strategically employ this compound as a versatile and valuable building block in the development of new chemical entities.

References

- 1. Buy this compound | 70415-86-0 [smolecule.com]

- 2. This compound | 70415-86-0 [amp.chemicalbook.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. How to remove Nitro Group from nitrobenzene ring? - askIITians [askiitians.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene | C9H10ClNO4S | CID 23559202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

The Isopropylsulfonyl Moiety: A Linchpin in Aromatic Compound Design for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the isopropylsulfonyl group onto aromatic scaffolds has emerged as a powerful tool in modern medicinal chemistry. This bulky yet polar functional group exerts a profound influence on the physicochemical and pharmacological properties of parent molecules, offering a versatile handle for optimizing drug candidates. This technical guide provides a comprehensive overview of the role of the isopropylsulfonyl group in aromatic compounds, with a focus on its impact on biological activity, pharmacokinetic profiles, and its application in contemporary drug design.

Physicochemical Properties of the Isopropylsulfonyl Group

The isopropylsulfonyl group imparts a unique combination of steric and electronic properties to an aromatic ring. Understanding these characteristics is fundamental to predicting its influence on molecular behavior.

Electronic Effects

The sulfonyl group (-SO₂-) is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization of the sulfur d-orbitals.[1] This strong inductive and resonance effect significantly reduces the electron density of the attached aromatic ring.[2][3] This electron-withdrawing nature can:

-

Increase the acidity of proximal protons: For instance, a hydrogen atom on a nitrogen adjacent to a sulfonyl group will be more acidic.[1]

-

Modulate pKa: The ionization of a compound, which affects its solubility and permeability, is altered by the presence of the isopropylsulfonyl group.[4]

-

Influence reaction chemistry: The electron-deficient nature of the aromatic ring can direct further chemical modifications.[5][6]

Steric and Conformational Effects

The isopropyl group, with its branched structure, introduces significant steric bulk. This can be strategically employed to:

-

Orient the molecule within a binding pocket: The steric hindrance can force a specific conformation that is favorable for target engagement.

-

Enhance selectivity: By sterically blocking interactions with off-target proteins, selectivity for the desired target can be improved.

-

Protect against metabolism: The bulky nature of the group can shield metabolically labile sites on the molecule from enzymatic degradation.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[] The isopropylsulfonyl group has a dichotomous effect:

-

The isopropyl component is lipophilic and tends to increase the LogP value.[8]

-

The sulfonyl component is polar and can form hydrogen bonds, which can increase aqueous solubility.[9]

The overall impact on lipophilicity is context-dependent and is influenced by the rest of the molecular structure.[10] Careful modulation of this balance is crucial for achieving optimal pharmacokinetic properties.[]

Role in Modulating Biological Activity

The isopropylsulfonyl group is not merely a passive scaffold component; it actively participates in and influences interactions with biological targets.

Hydrogen Bonding and Target Engagement

The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.[9] This capability is pivotal for anchoring a ligand within the active site of a protein, contributing significantly to binding affinity. Sulfonyl group-containing compounds are known to interact with a wide array of biological targets, including enzymes and receptors.[9][11]

Bioisosteric Replacement

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance desired characteristics, is frequently employed.[12][13] The isopropylsulfonyl group can serve as a non-classical bioisostere for other functionalities. For example, it can be used to replace a carboxylic acid or an amide group to modulate acidity, polarity, and metabolic stability while maintaining or improving biological activity.[14]

Impact on Pharmacokinetics and Metabolic Stability

A key challenge in drug development is engineering molecules with favorable pharmacokinetic profiles. The isopropylsulfonyl group can be instrumental in this regard.

Enhancing Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a major determinant of its in vivo half-life.[15] The isopropylsulfonyl group is generally robust and resistant to metabolic degradation. Its introduction can shield adjacent, more susceptible parts of a molecule from metabolic enzymes, such as cytochrome P450s (CYPs).[16][17] This can lead to increased metabolic stability and a longer duration of action.[18]

Modulating Permeability and Efflux

The balance of lipophilicity and polarity conferred by the isopropylsulfonyl group can influence a compound's ability to permeate cell membranes. This is a critical factor for oral bioavailability and for reaching intracellular targets. Careful design is required to avoid the compound becoming a substrate for efflux transporters, which can limit its effective concentration at the site of action.

Applications in Drug Discovery and Development

The versatile properties of the isopropylsulfonyl group have led to its incorporation in a wide range of therapeutic agents. Sulfonamides, a broad class of drugs containing the sulfonamide group, are used to treat conditions including bacterial infections, diabetes, and inflammation.[19] While specific examples of marketed drugs prominently featuring an isopropylsulfonyl group directly attached to an aromatic ring are less common than general sulfonamides, its utility is evident in the patent literature and preclinical candidates across various therapeutic areas. For instance, derivatives of 2-Amino-N-isopropylbenzenesulfonamide are being investigated as enzyme inhibitors in cancer and metabolic disorder research.[20]

Experimental Protocols

Synthesis of Aromatic Isopropylsulfonyl Chlorides

A common precursor for introducing the isopropylsulfonyl group is isopropylsulfonyl chloride. The synthesis of aromatic sulfonyl chlorides can be achieved through the reaction of the corresponding aromatic compound with chlorosulfonic acid.[21]

General Protocol:

-

Cool the aromatic starting material in a suitable solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add chlorosulfonic acid dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aromatic sulfonyl chloride.

The subsequent reaction with a nucleophile, such as an amine, can then form the corresponding sulfonamide.

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) is a measure of the lipophilicity of an ionizable compound at a specific pH. The shake-flask method is a standard approach.[22]

Protocol:

-

Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4).

-

Prepare a solution of the test compound in a suitable organic solvent immiscible with water (e.g., n-octanol).

-

Mix a known volume of the organic solution with a known volume of the aqueous buffer in a vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[16][23]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer.

-

Pre-warm the mixture to 37 °C.

-

Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).

-

Immediately add the test compound to the reaction mixture.

-

Incubate the reaction at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the rate of disappearance of the compound to calculate its intrinsic clearance.

Data Presentation

Table 1: Physicochemical Properties of Exemplary Aromatic Compounds with and without an Isopropylsulfonyl Group

| Compound | Molecular Weight | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |

| Aniline | 93.13 | 0.90 | 26.02 | 1 | 1 |

| N-(phenyl)isopropyl-sulfonamide | 215.29 | 1.85 | 49.33 | 2 | 1 |

| Phenol | 94.11 | 1.48 | 20.23 | 1 | 1 |

| 4-(isopropylsulfonyl)phenol | 216.27 | 1.95 | 60.55 | 3 | 1 |

Note: cLogP and TPSA (Topological Polar Surface Area) are calculated values and serve as predictors of lipophilicity and polarity, respectively.

Visualizations

Caption: A generalized workflow for the synthesis and evaluation of aromatic isopropylsulfonyl compounds in drug discovery.

Caption: A conceptual diagram illustrating the inhibition of a kinase signaling pathway by an aromatic isopropylsulfonyl-containing compound.

Conclusion

The isopropylsulfonyl group is a multifaceted functional group that offers medicinal chemists a valuable set of tools to address many of the challenges encountered in drug discovery. Its strong electron-withdrawing nature, steric presence, and ability to engage in hydrogen bonding allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. A thorough understanding of its fundamental characteristics, coupled with strategic application, will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

- 1. reddit.com [reddit.com]

- 2. Electron withdrawing group: Significance and symbolism [wisdomlib.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 8. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bioisostere - Wikipedia [en.wikipedia.org]

- 13. drughunter.com [drughunter.com]

- 14. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. youtube.com [youtube.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. drugs.com [drugs.com]

- 20. nbinno.com [nbinno.com]

- 21. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Solubility Profile of 1-(Isopropylsulfonyl)-2-nitrobenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(isopropylsulfonyl)-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. Furthermore, it presents a structured framework for recording and presenting this data once generated. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to conduct their own solubility assessments and apply the findings to their specific applications, such as process development, formulation, and purification.

Introduction

This compound (CAS No. 70415-86-0) is an organic compound with the molecular formula C₉H₁₁NO₄S.[1][2] It serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] The presence of both a nitro group and an isopropylsulfonyl group on the benzene ring gives this molecule unique chemical properties and reactivity.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction setup, product purification through crystallization, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 59.5 °C |

| Boiling Point (Predicted) | 405.4 ± 37.0 °C |

| Density (Predicted) | 1.299 ± 0.06 g/cm³ |

| CAS Number | 70415-86-0 |

(Data sourced from various chemical suppliers and databases)[1][3]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at various temperatures to understand its temperature dependence, which is crucial for processes like crystallization.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Ketones | |||

| Acetone | |||

| Methyl Ethyl Ketone | |||

| Esters | |||

| Ethyl Acetate | |||

| Ethers | |||

| Diethyl Ether | |||

| Tetrahydrofuran (THF) | |||

| Hydrocarbons | |||

| Hexane | |||

| Toluene | |||

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | |||

| Chloroform | |||

| Amides | |||

| Dimethylformamide (DMF) | |||

| Dimethylacetamide (DMAc) | |||

| Other | |||

| Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The choice of method may depend on factors such as the required accuracy, the amount of sample available, and the equipment on hand.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

4.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Oven

4.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical equilibration time is 24-48 hours, but this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) syringe fitted with a compatible filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.

4.1.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100

Spectroscopic Method

This method is useful when the solute has a distinct chromophore and can be faster than the gravimetric method, especially for multiple samples.

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the Gravimetric Method

4.2.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance versus concentration.

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and withdraw a filtered sample of the supernatant.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

4.2.3. Calculation of Solubility The solubility is calculated by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the Spectroscopic Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, this technical guide provides robust and detailed experimental protocols to enable researchers to generate this vital information. The provided methodologies, including the gravimetric and spectroscopic methods, are standard practices in the pharmaceutical and chemical industries. The systematic collection and organization of these data, as facilitated by the template in this guide, will significantly aid in the optimization of synthetic routes, purification processes, and the formulation of products containing this important chemical intermediate. It is recommended that solubility studies be conducted across a range of temperatures to fully characterize the solubility profile of this compound.

References

An In-depth Technical Guide on Penicillamine Disulfide

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Penicillamine Disulfide (C₁₀H₂₀N₂O₄S₂)

Introduction: This technical guide provides a comprehensive overview of D-penicillamine disulfide, a key metabolite of the chelating agent and disease-modifying antirheumatic drug (DMARD), D-penicillamine. While the initially specified molecular formula C₉H₁₁NO₄S is not readily identifiable as a common compound in the scientific literature, the context of drug development and related chemical structures strongly points to interest in penicillamine and its derivatives. D-penicillamine disulfide is formed from two molecules of D-penicillamine linked by a disulfide bond and plays a significant role in the pharmacokinetics and mechanism of action of its parent drug.[1][2] This document details its chemical properties, analytical methodologies, relevant quantitative data, and biological significance to support advanced research and development activities.

IUPAC Name and Chemical Properties

The IUPAC name for D-penicillamine disulfide is (2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid.[1] It is an organic disulfide composed of two D-penicillamine units.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ | [1][3] |

| Molecular Weight | 296.41 g/mol | [3] |

| CAS Number | 20902-45-8 | |

| Appearance | White powder or crystals | |

| Melting Point | 204 °C (decomposes) | |

| Synonyms | 3,3′-Dithiobis(2-amino-3-methylbutanoic acid), S,S′-Bi(D-penicillamine), 3,3′-Dithio-D-valine | [1] |

Experimental Protocols

The accurate quantification of D-penicillamine and its disulfides in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Due to the instability of the free thiol group of penicillamine, specific analytical methods are required.[4]

2.1. Analysis of Penicillamine Disulfides by High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of penicillamine disulfides is high-performance liquid chromatography (HPLC), often coupled with electrochemical detection.[4][5]

-

Principle: This method separates penicillamine, penicillamine disulfide, and mixed disulfides based on their physicochemical properties as they pass through a chromatography column. Electrochemical detectors, particularly those with dual-electrode (Au/Hg) systems, allow for the direct assay of disulfides.[4]

-

Sample Preparation (Plasma):

-

Collect blood samples from subjects undergoing penicillamine therapy.

-

Centrifuge to separate plasma.

-

To prevent auto-oxidation of free penicillamine, samples should be processed promptly or stabilized.

-

Protein precipitation is typically performed using an acid like perchloric acid, followed by centrifugation.

-

The resulting supernatant can be directly injected into the HPLC system or after a derivatization step, depending on the specific protocol.

-

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 3.9-mm × 30-cm; 10-µm packing L1).[6]

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent, with pH adjusted (e.g., to 3.0 with phosphoric acid).[6]

-

Flow Rate: Typically around 1.6 mL/min.[6]

-

Detection: UV detector at 210 nm or an electrochemical detector.[6]

-

System Suitability: Resolution between penicillamine and penicillamine disulfide should be at least 3.0.[6]

-

2.2. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector is another technique used for the analysis of penicillamine disulfides.[5]

-

Principle: This method involves the derivatization of the non-volatile amino acids into volatile compounds that can be separated and detected by GC.

-

Derivatization: Silylation is a common derivatization technique for compounds like penicillamine disulfide, making them suitable for GC analysis.[7]

2.3. Kinetic Spectrophotometric Method

A kinetic spectrophotometric method has been developed for the quantitative estimation of D-penicillamine, which can be adapted for related compounds.[8]

-

Principle: This method is based on the inhibitory effect of D-penicillamine on the mercury(II)-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The change in absorbance over time is measured to determine the concentration of the inhibitor.[8]

-

Reaction Conditions: The reaction is typically carried out under optimized conditions of temperature (45.0 ± 0.1 °C), pH (4.0 ± 0.02), and concentrations of reactants and catalyst.[8]

-

Measurement: The kinetics are followed by monitoring the absorbance of the product, [Ru(CN)₅Pz]³⁻, at its maximum absorbance wavelength (370 nm).[8]

Quantitative Data

Pharmacokinetic studies have provided quantitative data on the concentrations of penicillamine and its disulfides in biological fluids.

Table 1: Pharmacokinetic Parameters of Penicillamine and its Disulfides in Plasma

| Parameter | Value | Notes | Reference |

| Free Penicillamine Concentration | 4 - 20 µM | Varies with dosage and time of administration in patients on established regimens. | [5] |

| Disulfide Concentration | 3 to 4 times higher than free penicillamine | This includes penicillamine disulfide and mixed disulfides. | [5] |

| Protein Binding | > 80% | A significant portion is bound to plasma proteins, particularly albumin. | [4][9] |

| Time to Peak Plasma Concentration | 1 to 3 hours | Following oral administration. | [4] |

| Intestinal Absorption | 40% to 70% | Incomplete and shows wide interindividual variation. Reduced by food and iron. | [4] |

Signaling Pathways and Biological Role

The biological activity of D-penicillamine is intrinsically linked to the reactivity of its thiol group, leading to the formation of penicillamine disulfide and mixed disulfides. These reactions are central to its therapeutic effects.

4.1. Disulfide Exchange Reactions

D-penicillamine participates in sulfhydryl-disulfide exchange reactions. This is the basis for its use in cystinuria, where it reacts with cystine to form a more soluble mixed disulfide of penicillamine and cysteine, thereby preventing the formation of cystine kidney stones.[10][11]

Caption: Disulfide exchange mechanism of D-penicillamine in the treatment of cystinuria.

4.2. Chelation of Heavy Metals

D-penicillamine is a chelating agent, a property primarily attributed to its amino and mercapto groups.[7] It is used in the treatment of Wilson's disease to chelate excess copper, facilitating its urinary excretion.[9][10] While penicillamine disulfide itself is not the primary chelating agent, the equilibrium between the free thiol and the disulfide form is critical to the drug's overall disposition and availability for chelation.

Caption: Mechanism of copper chelation by D-penicillamine.

4.3. Metabolic Pathway of D-Penicillamine

Following oral administration, D-penicillamine is metabolized into several forms. The formation of penicillamine disulfide and mixed disulfides with endogenous thiols like cysteine and glutathione is a major metabolic route.[2] A smaller fraction is metabolized to S-methyl-D-penicillamine.[4]

Caption: Overview of the metabolic pathways of D-penicillamine.

Conclusion

D-penicillamine disulfide is a critical molecule in understanding the pharmacology of D-penicillamine. Its formation through disulfide exchange reactions is central to the therapeutic mechanisms of its parent drug in conditions like cystinuria and rheumatoid arthritis. For professionals in drug development, a thorough understanding of the analytical methods to quantify penicillamine and its disulfides, as well as the pharmacokinetics of these species, is essential for designing effective and safe therapeutic regimens. The interplay between the free thiol form of penicillamine and its various disulfide metabolites, including D-penicillamine disulfide, governs the drug's efficacy and disposition in the body.

References

- 1. D-Penicillamine disulfide | C10H20N2O4S2 | CID 9882671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uspnf.com [uspnf.com]

- 7. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. Penicillamine - Wikipedia [en.wikipedia.org]

- 11. D-penicillamine: chemistry and clinical use in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Isopropylsulfonyl)-2-nitrobenzene

Abstract: This document provides a comprehensive technical overview of 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0), a key intermediate in modern organic and pharmaceutical synthesis. It details the molecule's core functional groups, physicochemical properties, and characteristic reactivity. This guide includes a summary of its spectroscopic data, a detailed experimental protocol for its synthesis, and visual diagrams of its structure and synthetic pathway to support researchers, scientists, and professionals in drug development.

Introduction